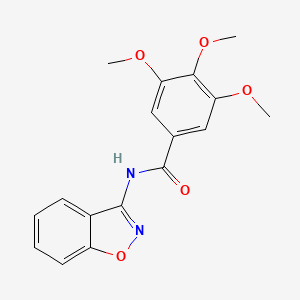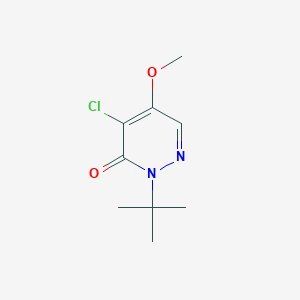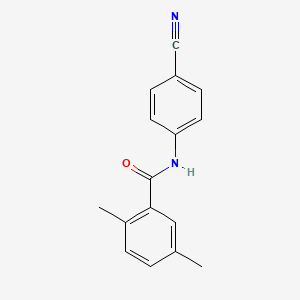![molecular formula C21H18N2O3 B5819928 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol, commonly known as DMNPY, is a chemical compound that has gained significant attention in the field of scientific research. DMNPY is a pyrazole-based compound that has shown potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of DMNPY is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMNPY has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. DMNPY has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
DMNPY has been shown to have various biochemical and physiological effects. In cancer cells, DMNPY has been shown to induce apoptosis by activating the caspase cascade. DMNPY has also been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes. DMNPY has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMNPY has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. DMNPY has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, DMNPY has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. DMNPY also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DMNPY. One direction is to investigate the potential of DMNPY as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another direction is to further elucidate the mechanism of action of DMNPY, which could lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and analogs of DMNPY could lead to compounds with improved properties for use in lab experiments and potential therapeutic applications.
合成法
DMNPY can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of a base. The reaction leads to the formation of DMNPY as a yellow solid, which can be purified using recrystallization. The purity of DMNPY can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DMNPY has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DMNPY has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and DMNPY has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DMNPY has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLGEZBHYTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)









![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
